molecular formula C20H23N5O B2361197 2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-phenylacetamide CAS No. 1170540-51-8

2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-phenylacetamide

Cat. No.: B2361197
CAS No.: 1170540-51-8
M. Wt: 349.438
InChI Key: LSCHGMCOVBGOFS-UHFFFAOYSA-N
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Description

2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-phenylacetamide is a complex organic compound that features a benzimidazole moiety, a piperazine ring, and a phenylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-phenylacetamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, sulfonates.

Major Products

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted piperazine derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-phenylacetamide is unique due to its combination of a benzimidazole moiety, a piperazine ring, and a phenylacetamide group, which confer distinct chemical and biological properties. This combination allows for diverse interactions with biological targets, making it a versatile compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O/c26-20(21-16-6-2-1-3-7-16)15-25-12-10-24(11-13-25)14-19-22-17-8-4-5-9-18(17)23-19/h1-9H,10-15H2,(H,21,26)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSCHGMCOVBGOFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC3=CC=CC=C3N2)CC(=O)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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